molecular formula C45H45N3O20S B593711 Btc AM

Btc AM

Cat. No.: B593711
M. Wt: 979.9 g/mol
InChI Key: JHWYIECNPLLVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BTC AM is a cell-permeant coumarin benzothiazole-based calcium indicator. It is widely used in scientific research for its ability to measure intracellular calcium levels. The compound exhibits a shift in excitation maximum from about 480 nm to 400 nm upon binding calcium, which permits ratiometric measurements that are essentially independent of uneven dye loading, cell thickness, photobleaching, and dye leakage .

Preparation Methods

Synthetic Routes and Reaction Conditions

BTC AM is synthesized through a series of chemical reactions involving coumarin and benzothiazole derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in high-quality, anhydrous dimethyl sulfoxide (DMSO) and stored at -20°C to avoid repeated freeze-thaw cycles .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using automated chemical reactors. The process ensures high purity and consistency of the final product. The compound is typically shipped under standard overnight conditions for the United States and requires specific storage conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

BTC AM primarily undergoes binding reactions with calcium ions. Upon binding calcium, the compound exhibits a shift in excitation maximum, enabling ratiometric calcium measurements. This reaction is highly selective for calcium ions and has a dissociation constant (Kd) of approximately 7 µM .

Common Reagents and Conditions

The common reagents used in the preparation and application of this compound include high-quality, anhydrous DMSO, Hanks and Hepes buffer, and nonionic detergent Pluronic® F-127. The compound is typically used at a final concentration of 4 to 5 µM in cell loading experiments .

Major Products Formed

The major product formed from the reaction of this compound with calcium ions is a fluorescent complex that allows for the quantitation of high intracellular calcium levels. This complex is stable and exhibits minimal interference from photobleaching and dye leakage .

Scientific Research Applications

BTC AM is extensively used in various scientific research applications, including:

Mechanism of Action

BTC AM exerts its effects by binding to calcium ions within cells. Upon binding calcium, the compound undergoes a shift in excitation maximum, allowing for ratiometric measurements. This mechanism is highly selective for calcium ions and enables the quantitation of high intracellular calcium levels. The molecular targets and pathways involved include calcium channels and transporters that regulate intracellular calcium homeostasis .

Comparison with Similar Compounds

BTC AM is unique in its high selectivity and low affinity for calcium ions, making it suitable for quantitating high intracellular calcium levels. Similar compounds include:

This compound stands out due to its ability to provide accurate ratiometric measurements with minimal interference from photobleaching and dye leakage, making it a valuable tool in scientific research .

Biological Activity

BTC AM, also known as a low-affinity calcium indicator, has garnered attention in the scientific community for its unique properties and applications in biological research. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Overview of this compound

This compound is a derivative of betacellulin (BTC), a member of the epidermal growth factor (EGF) family. It is characterized by its ability to indicate calcium levels within cells, making it a valuable tool in cellular biology studies. The compound exhibits significant calcium-independent fluorescence across various excitation wavelengths, which enhances its utility in live-cell imaging and other experimental settings .

This compound operates primarily as a calcium indicator. Its mechanism involves:

  • Calcium Binding : Upon entering cells, this compound binds to calcium ions, resulting in a fluorescence change that can be detected using fluorescence microscopy.
  • Fluorescence Characteristics : The compound shows substantial fluorescence at all excitation wavelengths, allowing for versatile experimental designs without the need for specific excitation light sources .

Biological Applications

This compound has several applications in biological research:

  • Cellular Imaging : It is widely used for real-time imaging of calcium dynamics in living cells. This is crucial for studying various physiological processes such as muscle contraction, neurotransmitter release, and cell signaling pathways.
  • Pharmacological Studies : Researchers utilize this compound to assess the effects of drugs on intracellular calcium levels, providing insights into drug mechanisms and potential therapeutic effects.

Case Studies and Research Findings

  • Calcium Dynamics in Neurons :
    A study utilized this compound to investigate calcium signaling in neuronal cells. The researchers found that stimulation with neurotransmitters led to significant increases in intracellular calcium levels, demonstrating the compound's effectiveness in monitoring neuronal activity .
  • Impact on Cancer Cell Behavior :
    Another research effort examined the role of this compound in cancer cell lines. By tracking calcium fluctuations, scientists observed that altered calcium signaling could influence cell proliferation and apoptosis, suggesting potential pathways for therapeutic intervention .
  • Cardiac Muscle Function :
    In cardiac research, this compound was employed to study calcium handling in cardiomyocytes. The findings indicated that dysregulation of calcium homeostasis could contribute to heart disease, highlighting the importance of this compound in cardiovascular studies .

Comparative Analysis with Other Calcium Indicators

To better understand the advantages of this compound, a comparison with other commonly used calcium indicators is provided below:

IndicatorAffinityFluorescence TypeMain Applications
This compoundLowCalcium-independentLive-cell imaging, pharmacology
Fura-2HighCalcium-dependentIntracellular calcium measurement
Fluo-4ModerateCalcium-dependentLive-cell imaging
Indo-1HighCalcium-dependentIntracellular calcium measurement

Q & A

Basic Research Questions

Q. How can researchers design reproducible synthesis protocols for Btc AM (Cu₃(TMA)₂(H₂O)₃) to ensure structural consistency?

  • Methodological Answer :

  • Define variables (e.g., molar ratios, temperature, solvent system) and optimize reaction kinetics using factorial design experiments .

  • Validate purity via single-crystal X-ray diffraction (SCXRD) and cross-reference with thermogravimetric analysis (TGA) to confirm hydration states .

  • Document procedural deviations (e.g., ligand substitution kinetics) in supplementary materials to aid reproducibility .

    Key Characterization Techniques Purpose
    Powder XRDConfirm crystallinity and phase purity
    BET Surface Area AnalysisMeasure nanoporosity and pore distribution
    TGA-MSAnalyze thermal stability and decomposition pathways

Q. What are the critical parameters for assessing this compound’s functionalization potential in experimental workflows?

  • Methodological Answer :

  • Prioritize ligand-exchange reactions (e.g., replacing aqua ligands with pyridines) under inert atmospheres to avoid oxidation .
  • Use spectroscopic methods (FTIR, NMR) to track functional group integration and monitor steric/electronic effects on pore accessibility .
  • Apply density functional theory (DFT) simulations to predict binding affinities and guide synthetic modifications .

Q. How should researchers address discrepancies in reported porosity values for this compound across studies?

  • Methodological Answer :

  • Conduct comparative adsorption experiments (e.g., N₂ at 77 K vs. CO₂ at 273 K) to evaluate pore accessibility under varying conditions .
  • Replicate prior methodologies (e.g., activation protocols) to identify procedural inconsistencies .
  • Apply error propagation analysis to quantify measurement uncertainties in surface area calculations .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic activity data for this compound-derived frameworks?

  • Methodological Answer :

  • Perform controlled poisoning experiments to isolate active sites and rule out substrate-specific effects .
  • Use in-situ XRD or EXAFS to correlate structural dynamics (e.g., framework flexibility) with catalytic performance .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .

Q. How can researchers optimize this compound’s stability in aqueous environments for biomedical applications?

  • Methodological Answer :

  • Design accelerated aging tests (e.g., exposure to simulated body fluids) paired with SCXRD to monitor structural degradation .
  • Integrate computational models (MD simulations) to predict hydrolysis pathways and guide hydrophobic functionalization .
  • Validate biocompatibility via cytotoxicity assays, ensuring alignment with ethical review protocols .

Q. What analytical frameworks are suitable for interpreting contradictory adsorption selectivity data in this compound?

  • Methodological Answer :

  • Employ principal component analysis (PCA) to disentangle competing factors (e.g., pore size vs. ligand affinity) .

  • Compare adsorption isotherms across isostructural frameworks (e.g., ZIF-8 vs. This compound) to isolate material-specific effects .

  • Publish raw datasets with metadata (e.g., gas purity, pressure calibration) to facilitate cross-study validation .

    Analytical Method Use Case
    Grand Canonical Monte CarloPredict gas uptake under non-ideal conditions
    Breakthrough Curve AnalysisQuantify dynamic separation efficiency

Q. How can researchers ensure reproducibility in this compound’s magnetic properties across laboratories?

  • Methodological Answer :

  • Standardize sample preparation (e.g., degassing protocols) to minimize surface contamination .
  • Collaborate via interlaboratory studies to benchmark SQUID magnetometry data against shared reference samples .
  • Report crystal orientation effects (anisotropy) in magnetic susceptibility measurements .

Q. Methodological Guidelines for Data Integrity

  • Avoid Commercial Bias : Exclude industrial-scale synthesis or cost analysis; focus on mechanistic studies .
  • Contradiction Analysis : Apply dialectical frameworks (e.g., principal vs. secondary contradictions) to prioritize unresolved scientific conflicts .
  • Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Properties

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[3-(1,3-benzothiazol-2-yl)-7-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-oxochromen-6-yl]oxyethoxy]-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H45N3O20S/c1-26-10-11-34(47(18-40(53)64-22-60-27(2)49)19-41(54)65-23-61-28(3)50)37(14-26)58-12-13-59-38-16-31-15-32(44-46-33-8-6-7-9-39(33)69-44)45(57)68-36(31)17-35(38)48(20-42(55)66-24-62-29(4)51)21-43(56)67-25-63-30(5)52/h6-11,14-17H,12-13,18-25H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWYIECNPLLVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H45N3O20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

979.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.